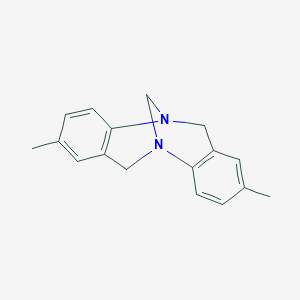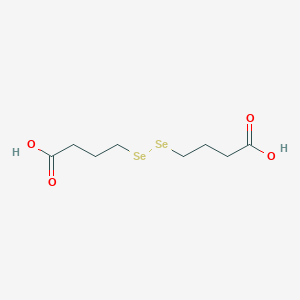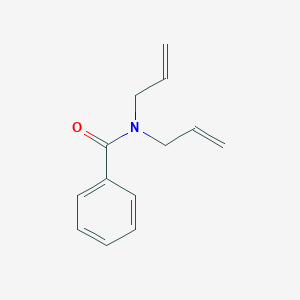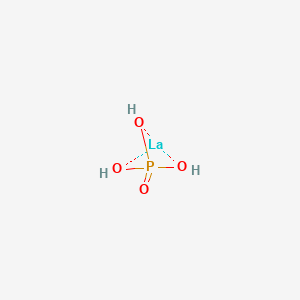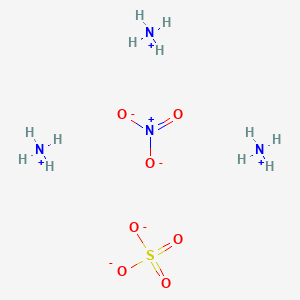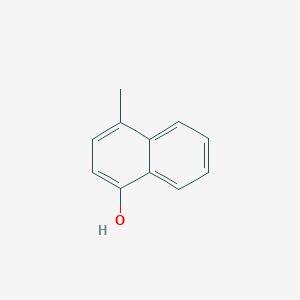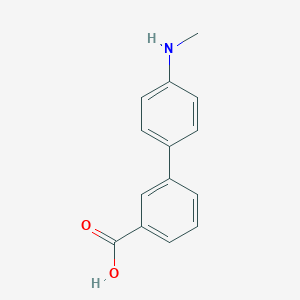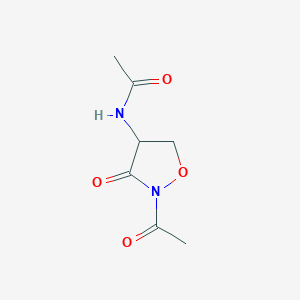
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as Acetoxolone, is a synthetic compound that has been widely used in scientific research. It belongs to the group of oxazolidinones and has been extensively studied for its biochemical and physiological effects.
作用机制
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide exerts its effects through the inhibition of the 11-beta-hydroxysteroid dehydrogenase enzyme, which is responsible for the metabolism of glucocorticoids. By inhibiting this enzyme, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide increases the availability of active glucocorticoids, which can then exert their anti-inflammatory effects. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
生化和生理效应
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of immune and inflammatory responses. Additionally, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have anti-ulcer and anti-viral effects.
实验室实验的优点和局限性
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of information available on its effects and mechanisms of action. However, there are also limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its effects may be influenced by factors such as pH and temperature, which can complicate experimental design.
未来方向
There are several future directions for research on N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of interest is the development of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide analogs that have improved solubility and bioavailability. Another area of interest is the use of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in combination with other anti-inflammatory agents to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide and to identify its potential therapeutic applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-ulcer, and anti-viral effects, and has potential therapeutic applications in the treatment of inflammatory diseases. While there are limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments, it remains a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to identify its potential therapeutic applications.
合成方法
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can be synthesized by the reaction of 2-acetylfuran with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride and sodium acetate. The final product is obtained after purification by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the effects of glucocorticoids on the immune system. It has also been used as an anti-inflammatory agent in various in vitro and in vivo models. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases.
属性
CAS 编号 |
14617-47-1 |
|---|---|
产品名称 |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O4/c1-4(10)8-6-3-13-9(5(2)11)7(6)12/h6H,3H2,1-2H3,(H,8,10) |
InChI 键 |
ZMSGKGCODQKRPW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
规范 SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
同义词 |
N-(2-Acetyl-3-oxoisoxazolidin-4-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
